![molecular formula C13H24Cl3N3 B2618748 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 869945-77-7](/img/structure/B2618748.png)

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

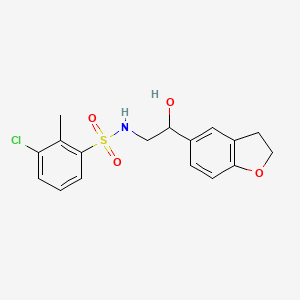

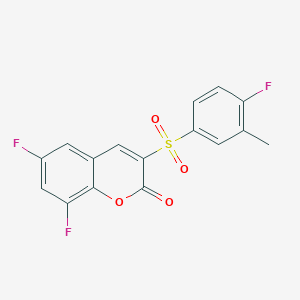

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine and its derivatives has been reported in several studies. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . Another study reported the structural optimization of a hit compound, N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, which is a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance (T790M) mutations .

Molecular Structure Analysis

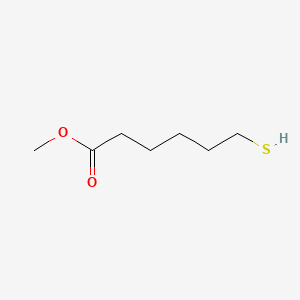

The molecular structure of 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine consists of a phenyl ring attached to an ethan-1-amine group, which is further connected to a 4-methylpiperazine ring .

Chemical Reactions Analysis

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of tyrosine kinase inhibitors and anticancer agents .

Physical And Chemical Properties Analysis

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is a solid substance at room temperature . It has a molecular weight of 219.33 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory effects . It has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Anti-Nociceptive Effects

The compound has been found to have anti-nociceptive (pain-relieving) effects . The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test .

Synthesis of Pyrazolo-Pyrazine Derivatives

1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyrazine derivatives . These derivatives have potential applications in various fields of chemistry and biology.

Preparation of Uniform Silver Nanoparticles

This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles . Silver nanoparticles have numerous applications in fields such as electronics, catalysis, and medicine.

Antiproliferative Activity Against A2780 Human Ovarian Carcinoma Cells

The compound has shown antiproliferative activity against A2780 human ovarian carcinoma cells . This suggests potential applications in cancer research and treatment.

Enhancement in Selectivity and Optimization of Pharmacokinetic Profile

The compound has been found to enhance selectivity, optimize the physical properties and pharmacokinetic profile of certain drugs . This could lead to the development of more effective and safer medications.

Mecanismo De Acción

The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine and its derivatives often involves inhibition of certain biological targets. For instance, some derivatives have been found to display potent serotonin (5-HT) reuptake inhibition . Another derivative was found to be a highly potent kinase inhibitor against both EGFR-activating and resistance mutations .

Safety and Hazards

Safety information for 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine indicates that it may be harmful if swallowed or in contact with skin, and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-11(14)12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQCYCNMBPCKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCN(CC2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)

![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)